

Methylarbutin CAS number and chemical properties

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Compound of Interest

Compound Name: Methylarbutin

Cat. No.: B1676437

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Methylarbutin: A Comprehensive Technical Guide

CAS Number: 6032-32-2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylarbutin, a glycoside of hydroquinone, is a naturally occurring compound found in various plant species, most notably in bearberry (*Arctostaphylos uva-ursi*). As a derivative of the well-known skin-lightening agent arbutin, **methylarbutin** has garnered significant interest for its potential applications in the cosmetic and pharmaceutical industries. This technical guide provides a comprehensive overview of the chemical properties, analytical methodologies, and biological activities of **Methylarbutin**, with a focus on its mechanism of action as a tyrosinase inhibitor and its role in modulating key signaling pathways. Experimental protocols for its analysis are detailed, and its chemical and biological characteristics are summarized for easy reference.

Chemical Properties

Methylarbutin, systematically named 4-methoxyphenyl β -D-glucopyranoside, possesses a molecular structure characterized by a hydroquinone core glycosidically linked to a glucose

moiety, with a methyl ether group on the phenolic ring. This structural modification influences its physicochemical properties and biological activity compared to its parent compound, arbutin.

Table 1: Physicochemical Properties of **Methylarbutin**

Property	Value	Reference(s)
CAS Number	6032-32-2	[1]
Molecular Formula	C ₁₃ H ₁₈ O ₇	[1]
Molecular Weight	286.28 g/mol	[1]
Melting Point	133-172 °C	[1]
Boiling Point	Not explicitly reported	
Solubility	Soluble in water and polar organic solvents.	[2]
pKa	Not explicitly reported; described as a very weakly acidic compound.	
Appearance	Solid	

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for the Analysis of Methylarbutin

This protocol is adapted from methods used for the analysis of arbutin and related compounds and is suitable for the quantification of **methylarbutin** in various matrices.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase: A gradient of methanol and water is commonly used. A typical gradient could be:

- 0-5 min: 10-30% methanol
- 5-15 min: 30-70% methanol
- 15-20 min: 70-10% methanol
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at 280 nm.
- Injection Volume: 10-20 μ L.
- Sample Preparation: Samples should be dissolved in the initial mobile phase composition and filtered through a 0.45 μ m syringe filter before injection. For plant extracts, a preliminary extraction with a polar solvent (e.g., methanol or ethanol) followed by filtration is necessary.
- Quantification: A calibration curve should be constructed using standard solutions of **methylarbutin** of known concentrations.

Spectroscopic Characterization

^1H and ^{13}C NMR are essential for the structural elucidation of **Methylarbutin**.

- Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., DMSO-d_6 or CD_3OD).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Expected ^1H NMR Signals: Signals corresponding to the aromatic protons of the methoxyphenyl group, the anomeric proton of the glucose unit, and the other sugar protons are expected. The methoxy group will show a characteristic singlet.
- Expected ^{13}C NMR Signals: Signals for the aromatic carbons, the anomeric carbon, and the other carbons of the glucose moiety will be observed.

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **Methylarbutin**.

- **Ionization Technique:** Electrospray ionization (ESI) is a suitable method for this polar molecule.
- **Expected Molecular Ion:** An $[M+H]^+$ or $[M+Na]^+$ adduct should be observed, corresponding to the molecular weight of 286.28 g/mol .
- **Fragmentation:** The fragmentation pattern will likely involve the cleavage of the glycosidic bond, resulting in fragments corresponding to the glucose moiety and the methoxyphenol aglycone.

FTIR spectroscopy provides information about the functional groups present in **Methylarbutin**.

- **Sample Preparation:** The sample can be analyzed as a KBr pellet or as a thin film.
- **Expected Absorption Bands:**
 - Broad O-H stretching vibrations from the hydroxyl groups of the glucose moiety.
 - C-H stretching vibrations from the aromatic ring and the sugar.
 - C=C stretching vibrations from the aromatic ring.
 - C-O stretching vibrations from the ether and alcohol functional groups.

Biological Activity and Signaling Pathways

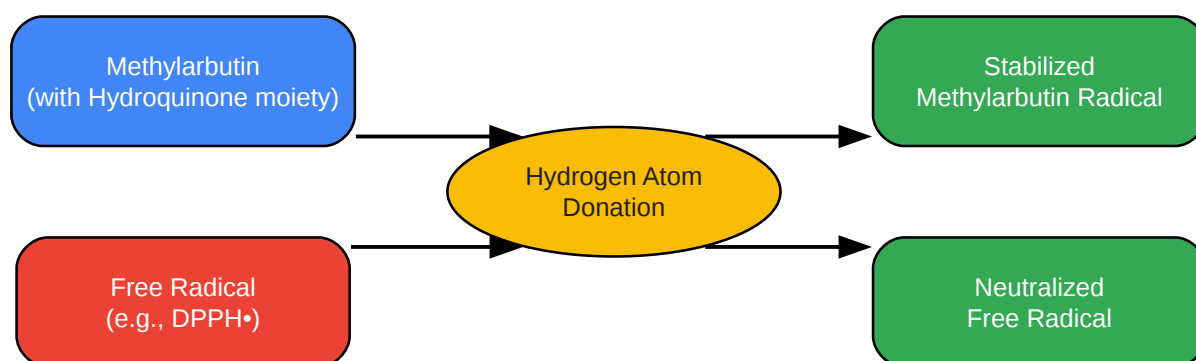
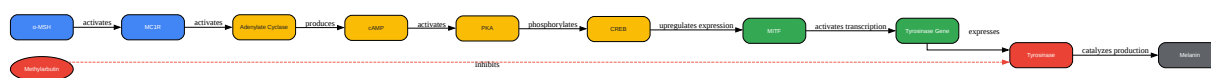
The biological activities of **Methylarbutin** are primarily attributed to its ability to inhibit the enzyme tyrosinase and its antioxidant and anti-inflammatory properties. While much of the detailed mechanistic work has been conducted on its close analog, arbutin, **Methylarbutin** is expected to exhibit similar modes of action.

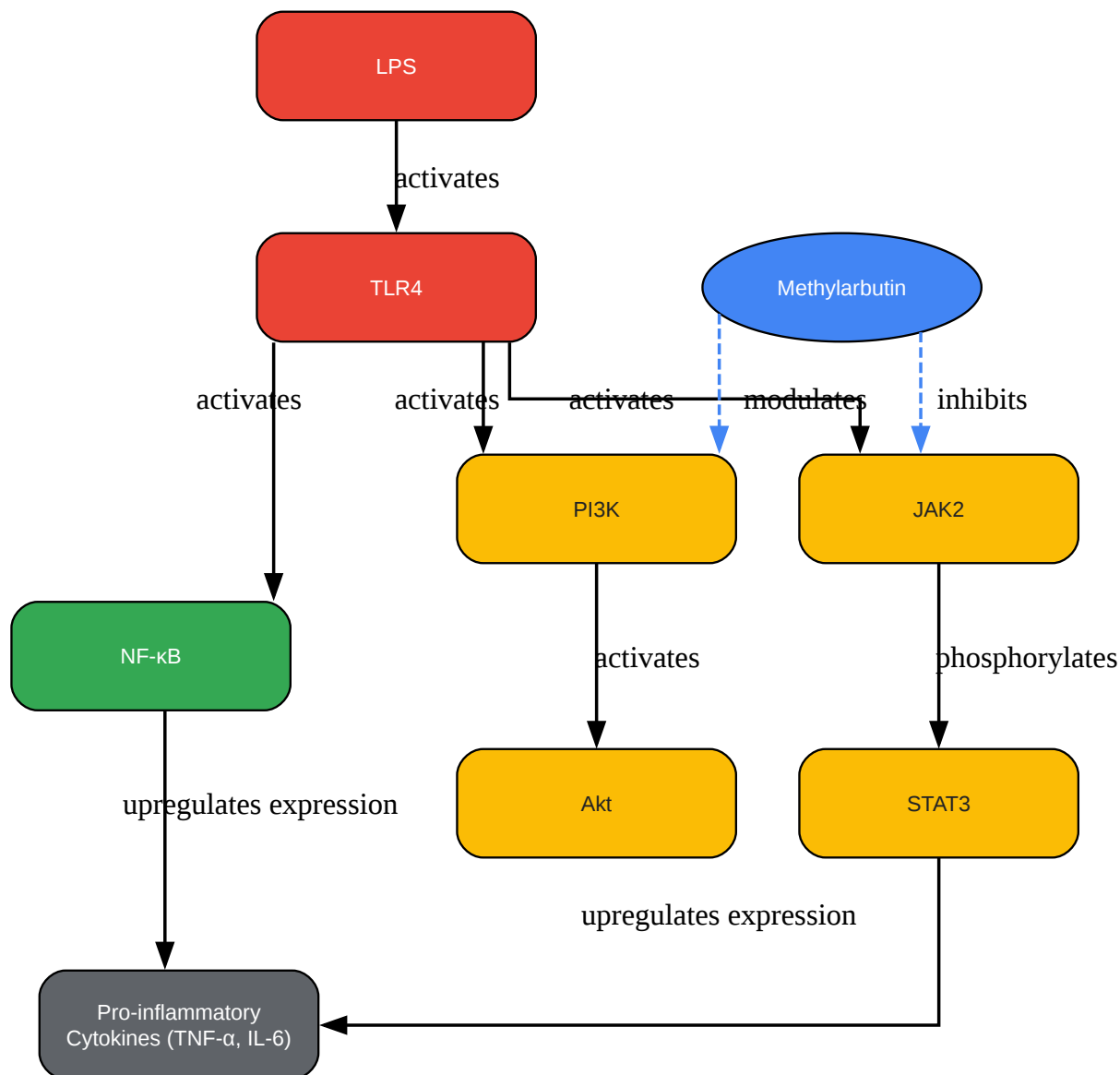
Inhibition of Melanogenesis

Methylarbutin is a known inhibitor of tyrosinase, the key enzyme in melanin biosynthesis. By inhibiting this enzyme, it can reduce the production of melanin, making it a valuable ingredient in skin-lightening cosmetic products.

- Mechanism of Tyrosinase Inhibition: One study has shown that 4-methoxyphenyl- β -D-pyranoglucoside (a synonym for **Methylarbutin**) exhibits a mixed-type inhibition of tyrosinase. This suggests that it can bind to both the free enzyme and the enzyme-substrate complex.

The signaling pathway for melanogenesis is a complex cascade involving the activation of the melanocortin 1 receptor (MC1R) by α -melanocyte-stimulating hormone (α -MSH). This leads to an increase in cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). PKA then phosphorylates the transcription factor CREB, leading to the expression of microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development and differentiation. MITF upregulates the expression of tyrosinase and other melanogenic enzymes. **Methylarbutin**, by directly inhibiting tyrosinase, acts downstream in this pathway to reduce melanin synthesis.





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